
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine, also known as DMFUM, is a novel compound with potential applications in scientific research. This compound has been synthesized using a variety of methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine is not fully understood, but studies have suggested that it inhibits the activity of enzymes involved in DNA replication and cell division. 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has also been shown to inhibit the activity of protein kinases, which play a key role in cell signaling pathways.
Biochemical and Physiological Effects
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have a variety of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of protein kinase activity. In addition, 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have neuroprotective effects and antimicrobial activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has several advantages for lab experiments, including its ability to inhibit cell proliferation and induce apoptosis, making it a useful tool for studying cancer cells. 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine also has neuroprotective effects, making it a useful tool for studying neurological disorders. However, 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has limitations, including its potential toxicity and limited solubility in water.
Direcciones Futuras
For 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine research include exploring its potential applications in cancer therapy, neurological disorders, and infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine and its potential side effects. Finally, the development of more effective synthesis methods and formulations of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine may enhance its potential as a tool for scientific research.
Métodos De Síntesis
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been synthesized using a variety of methods, including the reaction of 2,6-dimethylmorpholine with furan-2-ylmethylamine and 5-nitropyrimidine-4,6-diamine. Other methods include the reaction of 2,6-dimethylmorpholine with furan-2-carboxaldehyde and 5-nitropyrimidine-4,6-diamine. The yield of 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine using these methods has been reported to be between 60-80%.
Aplicaciones Científicas De Investigación
2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has potential applications in scientific research, including cancer research, neurological disorders, and infectious diseases. Studies have shown that 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In addition, 2-(2,6-dimethylmorpholino)-N4-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine has been shown to have antimicrobial activity against a variety of bacteria and fungi.
Propiedades
IUPAC Name |
2-(2,6-dimethylmorpholin-4-yl)-4-N-(furan-2-ylmethyl)-5-nitropyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O4/c1-9-7-20(8-10(2)25-9)15-18-13(16)12(21(22)23)14(19-15)17-6-11-4-3-5-24-11/h3-5,9-10H,6-8H2,1-2H3,(H3,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PULLQGCBZHDHNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=NC(=C(C(=N2)NCC3=CC=CO3)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


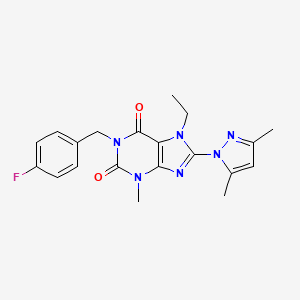
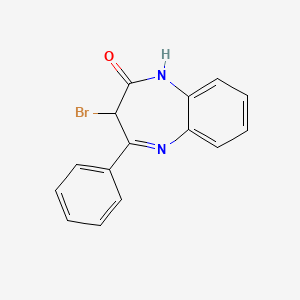
![4-(1-Butylbenzimidazol-2-yl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2875997.png)
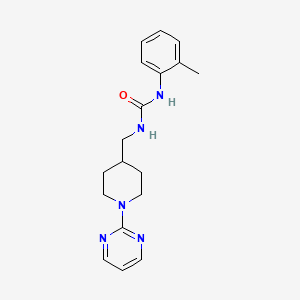
![5-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2875999.png)
![N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2876001.png)
![4-[(Z)-2-Fluoro-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]morpholine-3-carbonitrile](/img/structure/B2876003.png)

![1-Ethylsulfonyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2876007.png)
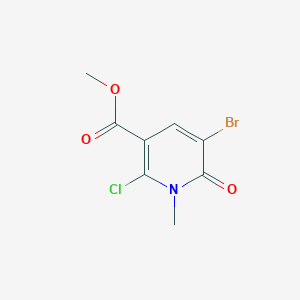
![4-Chloro-1-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrole-2-carboxylic acid](/img/structure/B2876013.png)
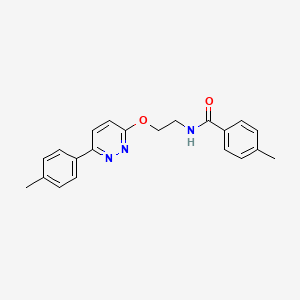
![N-{3-[methyl(prop-2-yn-1-yl)amino]propyl}-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2876016.png)